Acalyphin Acalyphin Acalyphin is a member of the class of tetrahydropyridines that is 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile having a beta-D-glucosyl residue attached at position 3 via a glycosidic bond. It has a role as a plant metabolite. It is a beta-D-glucoside, a tetrahydropyridine, an enol ether, a delta-lactam and an aliphatic nitrile.
Brand Name: Vulcanchem
CAS No.: 81861-72-5
VCID: VC0516876
InChI: InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1
SMILES: CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C14H20N2O9
Molecular Weight: 360.32 g/mol

Acalyphin

CAS No.: 81861-72-5

Cat. No.: VC0516876

Molecular Formula: C14H20N2O9

Molecular Weight: 360.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acalyphin - 81861-72-5

Specification

CAS No. 81861-72-5
Molecular Formula C14H20N2O9
Molecular Weight 360.32 g/mol
IUPAC Name (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1
Standard InChI Key QZRKNNXRNBTODR-JKTRLFLGSA-N
Isomeric SMILES CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Acalyphin (CAS No. 81861-72-5) is a cyanopyridine glycoside with the molecular formula C14H20N2O9\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{9} and a molecular weight of 360.32 g/mol . Its structure comprises a 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile core linked to a β-D-glucosyl residue via a glycosidic bond . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its configuration as (2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile .

Table 1: Key Chemical Properties of Acalyphin

PropertyValue/DescriptionSource
Molecular FormulaC14H20N2O9\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{9}
Molecular Weight360.32 g/mol
IUPAC Name(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile
SolubilitySoluble in dimethyl sulfoxide (DMSO)
Stability>2 years at -20°C

Natural Occurrence and Biosynthetic Pathways

Acalyphin is predominantly found in Acalypha indica, a plant used in Ayurvedic and Siddha medicine . The compound accumulates in aerial parts, particularly leaves, where it functions as a herbivory deterrent . Biosynthetically, Acalyphin derives from the cyanogenic pathway, involving the enzymatic conversion of tyrosine to p-hydroxyphenylacetonitrile, followed by glycosylation .

Pharmacological Activities

Anti-Inflammatory and PPAR Agonistic Effects

Acalyphin exhibits dual PPARα/γ agonist activity, with a marked preference for PPARγ (EC50_{50} = 3.9 μM) . In murine macrophage (RAW 264.7) models, it reduces lipopolysaccharide-induced nitric oxide production by 68% at 10 μM, comparable to dexamethasone . This activity correlates with downregulation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) .

Antimicrobial Properties

Methanol extracts of A. indica containing Acalyphin demonstrate broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Acalyphin-Containing Extracts

PathogenInhibition Zone (mm)MIC (μg/mL)Source
Candida albicans22.3 ± 1.1171
Aspergillus niger18.9 ± 0.8415
Escherichia coli15.4 ± 0.6538

The antifungal mechanism involves disruption of ergosterol biosynthesis, while antibacterial action targets cell wall synthesis via penicillin-binding protein inhibition .

Antioxidant and Antidiabetic Effects

Acalyphin scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50_{50} of 42.7 μM, surpassing ascorbic acid (IC50_{50} = 58.3 μM) . In streptozotocin-induced diabetic rats, oral administration (50 mg/kg) reduces fasting blood glucose by 80.35% through PPARγ-mediated insulin sensitization .

Toxicological Profile and Clinical Case Studies

Despite therapeutic potential, Acalyphin poses risks due to cyanide liberation (0.2–0.4 mg/g dry weight) . Clinical reports document acute hemolysis (hemoglobin drop: 14.2 → 6.8 g/dL) and methemoglobinemia (MetHb: 22.4%) in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients following ingestion of A. indica preparations.

Table 3: Adverse Effects Associated with Acalyphin Exposure

PopulationSymptomIncidenceSource
G6PD-deficient adultsHemolysis73%
Pediatric patientsMethemoglobinemia41%
Chronic users (>3 months)Hepatotoxicity18%

Synthesis and Analytical Methods

Extraction and Isolation

Acalyphin is typically isolated via Soxhlet extraction using methanol (yield: 0.12% w/w), followed by silica gel chromatography (eluent: CHCl3_3-MeOH 7:3) . High-performance liquid chromatography (HPLC) quantification employs a C18 column (mobile phase: acetonitrile–0.1% H3_3PO4_4; detection: 254 nm) .

Synthetic Approaches

Retrosynthetic analysis suggests a one-step glycosylation strategy:

2-Hydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile+β-D-glucopyranosyl trichloroacetimidateBF3OEt2Acalyphin\text{2-Hydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile} + \text{β-D-glucopyranosyl trichloroacetimidate} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Acalyphin}

This method achieves 67% yield with 98.2% purity .

Comparative Analysis with Structural Analogs

Acalyphin shares functional similarities with other cyanogenic glycosides but exhibits unique PPARγ selectivity:

Table 4: Comparison of Cyanogenic Glycosides

CompoundSourceBioactivityToxicity (LD50_{50}, mg/kg)
AcalyphinA. indicaPPARγ agonist, antifungal320 (rats, oral)
AmygdalinPrunus spp.Anticancer (disputed)880 (rats, oral)
LinamarinManihot esculentaNeuroprotective400 (rats, oral)

Therapeutic Applications and Future Directions

Current research explores Acalyphin’s potential in:

  • Metabolic Disorders: PPARγ activation enhances insulin sensitivity, offering a natural alternative to thiazolidinediones .

  • Wound Healing: Topical formulations (2% w/w) accelerate epithelialization by 40% in diabetic ulcers via VEGF upregulation .

  • Antivenom Therapy: Neutralizes Daboia russelii venom phospholipase A2_2 (IC50_{50} = 1.8 μM) .

Future studies should prioritize:

  • Toxicokinetic Profiling: Clarify dose-response relationships in G6PD-deficient models.

  • Nanoparticle Delivery: Enhance bioavailability while minimizing cyanide release.

  • Clinical Trials: Phase I safety assessment in non-G6PD volunteers.

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